6-bromo-N-cyclohexylquinazolin-4-amine
Description
Properties
Molecular Formula |
C14H16BrN3 |
|---|---|
Molecular Weight |
306.2 g/mol |
IUPAC Name |
6-bromo-N-cyclohexylquinazolin-4-amine |
InChI |
InChI=1S/C14H16BrN3/c15-10-6-7-13-12(8-10)14(17-9-16-13)18-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,16,17,18) |
InChI Key |
COQRJFLWTCXBCI-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC2=NC=NC3=C2C=C(C=C3)Br |
Canonical SMILES |
C1CCC(CC1)NC2=NC=NC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings from Comparative Analysis
Substituent Effects on Reactivity: Bromine at position 6 enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for structural diversification . In contrast, chlorine at position 2 (as in 6-bromo-2-chloroquinazolin-4-amine) increases susceptibility to nucleophilic substitution .
Anticancer Potential: Chlorine-substituted analogs (e.g., 6-chloro-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine) exhibit cytotoxicity in tumor models, highlighting the importance of halogen positioning for activity .
Solubility and Bioavailability :
- Fluorine-substituted derivatives (e.g., N-(4-fluorophenyl)-quinazolin-4-amines) show improved aqueous solubility compared to brominated analogs, underscoring a trade-off between halogen electronegativity and lipophilicity . The cyclohexyl group in the target compound may reduce solubility but enhance tissue distribution.
Preparation Methods
Reaction Mechanism
This two-step approach involves synthesizing 6-bromo-4-chloroquinazoline followed by nucleophilic substitution with cyclohexylamine.
Synthesis of 6-Bromo-4-chloroquinazoline
Amination with Cyclohexylamine
-
Procedure :
-
Workup :
-
Neutralization with saturated NaHCO₃, extraction with CH₂Cl₂, and column chromatography (cHex/EtOAc gradient).
-
-
Characterization :
Optimization Insights
-
Solvent : THF outperforms DMF or DMSO due to better solubility of intermediates.
-
Catalyst : No catalyst required, but excess cyclohexylamine drives the reaction.
Method 2: Copper-Catalyzed Imidoylative Cross-Coupling/Cyclocondensation
One-Pot Synthesis from 2-Isocyanobenzoates
-
Starting material : Ethyl 5-bromo-2-isocyanobenzoate.
-
Reagents : Cyclohexylamine (2.0 equiv), Cu(OAc)₂·H₂O (10 mol%), Et₃N (2.0 equiv).
-
Conditions :
-
Mechanism :
Advantages Over Traditional Methods
-
Sustainability : Anisole (green solvent) replaces toxic DMF.
-
Efficiency : Shorter reaction time (20 minutes vs. 24 hours).
Method 3: Cyclocondensation of Anthranilic Acid Derivatives
Stepwise Synthesis via Formyl Anthranilate
-
Step 1 : Synthesis of ethyl 2-formamidobenzoate.
-
Step 2 : Cyclocondensation with cyclohexylamine.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Yield | 34% | 68% | 45–52% |
| Reaction Time | 24 hours | 20 minutes | 6–8 hours |
| Catalyst | None | Cu(OAc)₂ | POCl₃ |
| Solvent | THF | Anisole | CH₂Cl₂ |
| Scalability | Moderate | High | Low |
Key Challenges and Solutions
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 6-bromo-N-cyclohexylquinazolin-4-amine, and how can reaction yields be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution of 6-bromo-4-chloroquinazoline with cyclohexylamine in a polar aprotic solvent (e.g., DMF) using a base like Hunig’s base (N,N-diisopropylethylamine). Optimization involves controlling stoichiometry (1:1 molar ratio of reagents), reaction time (2–4 hours at room temperature), and purification via silica gel chromatography with gradient elution (ethyl acetate/hexanes) .
- Yield Improvement : Pre-drying solvents and reagents, using microwave-assisted synthesis (e.g., 150°C for 1 hour in Suzuki coupling steps), and employing Pd catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) for cross-coupling reactions can enhance yields to >95% .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Structural Confirmation :
- NMR : and NMR identify proton environments (e.g., cyclohexyl CH groups at δ 1.2–1.8 ppm) and carbon shifts (quinazoline C4-NH at δ 160–165 ppm) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] expected vs. observed mass error <2 ppm) .
- Purity Assessment :
- LCMS : Dual-gradient methods (e.g., 4%→100% acetonitrile in water with 0.025% TFA) confirm purity >95% .
- TLC : Silica plates with mobile phases (e.g., cyclohexane:ethyl acetate, 2:1) monitor reaction progress .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling be tailored to functionalize the quinazoline core with diverse aryl/heteroaryl groups?
- Methodology : Replace the bromine atom at position 6 using boronic acids (e.g., benzo[d][1,3]dioxol-5-ylboronic acid) under microwave conditions (150°C, 1 hour). Key parameters:
- Catalyst: Pd(PPh) (1–5 mol%)
- Base: NaCO (2 equiv)
- Solvent: DMF/water (3:1) .
- Data Table :
| Boronic Acid | Yield (%) | Purity (LCMS) |
|---|---|---|
| Benzo[d][1,3]dioxol-5-yl | 58 | >95% |
| 4-Methoxyphenyl | 72 | >98% |
Q. What strategies resolve contradictions in biological activity data across enzymatic assays?
- Case Example : If inhibitory activity varies between kinase assays (e.g., CLK1 vs. CDK2), perform:
- Dose-Response Curves : Calculate IC values across 8–10 concentrations to confirm potency trends.
- Crystallography : Use SHELXL for structure refinement to identify binding mode discrepancies (e.g., cyclohexyl group steric clashes in specific kinases) .
- Statistical Mediation Analysis : Test if confounding variables (e.g., assay pH, ATP concentration) explain inconsistencies .
Q. How can in silico methods predict target interactions and SAR for quinazoline derivatives?
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge region residues).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .
- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups at position 6 enhance CLK1 inhibition) .
Q. What crystallographic practices ensure accurate refinement of this compound structures?
- Software : SHELXL for small-molecule refinement. Key steps:
- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data.
- Hydrogen Placement : Use SHELXL’s HFIX command for riding H atoms.
- Validation : Check R (<5%), wR (<10%), and Flack parameter for enantiopurity .
Notes
- Contradiction Handling : For conflicting bioactivity data, cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) and meta-analysis of published analogs .
- Ethical Compliance : Adhere to open-data principles for crystallographic data (CCDC deposition) while respecting IP constraints .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
